ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate
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Overview
Description
ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE is an organic compound with a complex structure that includes benzoyl, bromophenyl, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of new derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE include:
ETHYL 3-BENZOYLACRYLATE: A simpler analog with similar structural features.
ETHYL 2-BENZOYL-3-FURYLACRYLATE: Lacks the bromophenyl group but retains the benzoyl and furyl groups.
Uniqueness
The uniqueness of ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE lies in its combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H17BrO4 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
ethyl (E)-2-benzoyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C22H17BrO4/c1-2-26-22(25)19(21(24)16-6-4-3-5-7-16)14-18-12-13-20(27-18)15-8-10-17(23)11-9-15/h3-14H,2H2,1H3/b19-14+ |
InChI Key |
YXMGRHSZZFWEFN-XMHGGMMESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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